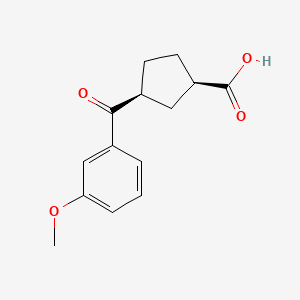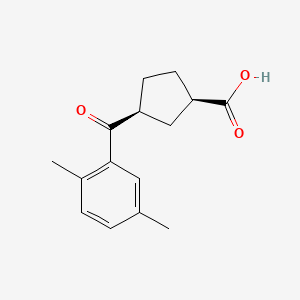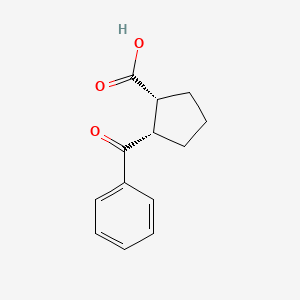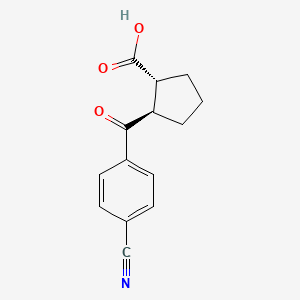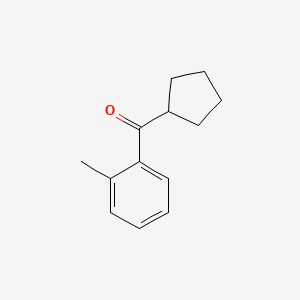
Cyclopentyl 2-methylphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-methylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is a yellow oil and is used in various applications and services .
Synthesis Analysis
The synthesis of similar compounds, such as cyclopentyl phenyl ketone, involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . The 2-cyclopentyl benzoylacetate used can be either 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate . This method is advantageous due to its environmentally friendly solvents, minimal environmental pollution, ease of operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 . The molecular weight of the compound is 188.27 . Physical And Chemical Properties Analysis
This compound is a yellow oil . Its linear formula is C13H16O . The compound has a molecular weight of 188.27 .Scientific Research Applications
Cyclopentyl Methyl Ether in Acetalization Reactions
- Use in Synthesis : Cyclopentyl methyl ether has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process involves acetalization of aliphatic and aromatic aldehydes or ketones, employing environmentally friendly ammonium salts as catalysts (Azzena et al., 2015).
Photochemistry of Cyclopentenyl Methyl Ketones
- Photochemical Behavior : Cyclopentenyl methyl ketones, including 2-Cyclopentenyl and 3-phenyl-2-cyclopentenyl methyl ketones, show interesting photochemical properties, such as undergoing a 1,3-acetyl shift and oxa-di-π-methane rearrangement under specific conditions (Gonzenbach et al., 1977).
Thermolysis of Alkynyl Ketones
- Synthesis of Phenols and Cyclopentenones : The gas flow thermolyses of alkynyl ketones lead to the formation of phenols and cyclopentenones, explaining the processes by intramolecular additions and cyclizations (Roller et al., 1986).
Cyclopentyl Organometallic Reagents
- Metal-Dependent Reaction Tuning : Cyclopentyl organometallic reagents demonstrate versatility in reactions with aliphatic ketones, which can be tuned to reduction or addition by changing the metal atom. This has been applied in the synthesis of medicinally important compounds (Roy et al., 2009).
Quinolin-8-ols and Tetrahydroquinolin-8-ols Synthesis
- Cyclization of Ketone Oximes : 2-(3-Hydroxyphenyl)ethyl ketone oximes can be cyclized to yield quinolin-8-ols and tetrahydroquinolin-8-ols, involving alkylideneaminyl radical intermediates (Uchiyama et al., 1998).
Cyclopentyl Ketones in Ant Secretions
- Identification and Function in Ants : Cyclopentyl ketones, such as 2-methylcyclopentanone, have been identified in the anal gland secretions of Azteca ants and are thought to function as alarm pheromones and defensive compounds (Wheeler et al., 1975).
Cyclopentyl[b]indole Formation in Scytonemin Biosynthesis
- Enzymatic Cyclization and Decarboxylation : An enzymatic process involving cyclopentyl[b]indole formation has been observed in the biosynthesis of scytonemin, a cyanobacterial sunscreen. This involves the conversion of beta-ketoacid to ketone via cyclization and decarboxylation (Balskus & Walsh, 2009).
Benzylic C-H Acylation
- Acylation Using Benzoyl Group : 2-Methylphenyl ketones have been used in site-selective acylation at the benzylic position, utilizing a benzoyl carbonyl group as the photo-directing group in the presence of a palladium catalyst (Masuda et al., 2019).
Biochemical Analysis
Biochemical Properties
Cyclopentyl 2-methylphenyl ketone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress and inflammation pathways. For instance, it has been observed to inhibit the activity of cyclooxygenase enzymes, which are key players in the inflammatory response . Additionally, this compound can interact with proteins involved in cellular signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby modulating the expression of genes related to inflammation and immune response .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In immune cells, it has been shown to reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory response . In neuronal cells, this compound can influence cell signaling pathways, leading to alterations in neurotransmitter release and synaptic plasticity . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in energy production and oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit transcription factors such as NF-κB, leading to changes in gene expression . These interactions result in the modulation of various cellular processes, including inflammation, immune response, and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and oxidative stress . Its degradation products may also contribute to its overall biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert anti-inflammatory and neuroprotective effects without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are maximized at intermediate doses, while higher doses lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and energy production. This compound can modulate the activity of enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, this compound can interact with membrane transporters, allowing it to enter cells and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . Post-translational modifications, such as phosphorylation, can also influence the activity and function of this compound within cells .
properties
IUPAC Name |
cyclopentyl-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOOCSZEDQMGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642555 |
Source


|
| Record name | Cyclopentyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7063-66-3 |
Source


|
| Record name | Cyclopentyl(2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

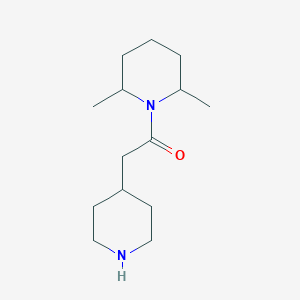
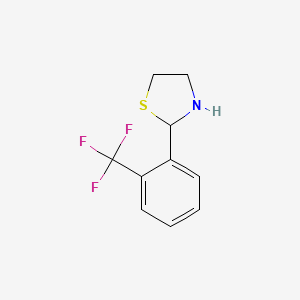
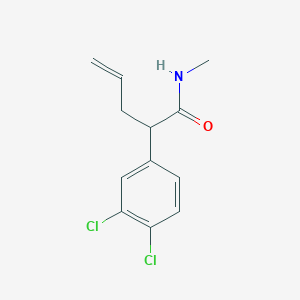


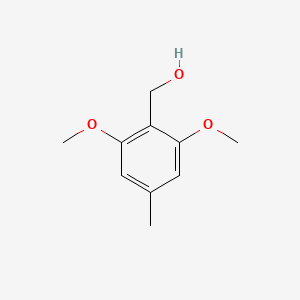
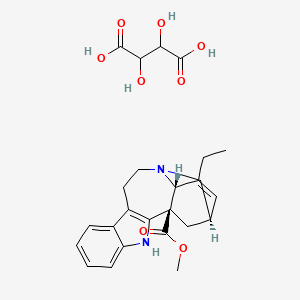


![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)
